![molecular formula C21H27N3O2S B2917562 2-(6-(4-乙氧苯基)咪唑并[2,1-b]噻唑-3-基)-N,N-二丙基乙酰胺 CAS No. 897461-57-3](/img/structure/B2917562.png)

2-(6-(4-乙氧苯基)咪唑并[2,1-b]噻唑-3-基)-N,N-二丙基乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

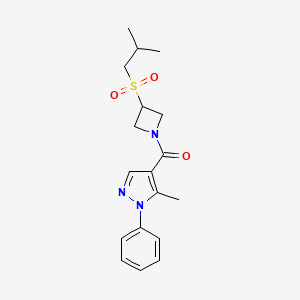

The compound “2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N,N-dipropylacetamide” belongs to the class of imidazo[2,1-b]thiazole derivatives . These derivatives are known for their broad range of pharmaceutical applications as anticancer and antiviral drugs, antioxidants, immunomodulatory and tuberculostatic agents .

Synthesis Analysis

The synthesis of imidazo[2,1-b]thiazole derivatives is typically based on the reaction of (2Z)-1,3-diaryl-4-bromobut-2-en-1-one derivatives with 2-aminothiazoles . The outcome of this reaction depends on the structure of the starting bromo ketone .Molecular Structure Analysis

The molecular structure of imidazo[2,1-b]thiazole derivatives provides additional opportunities to use them as catalysts in asymmetric synthesis . The spatial structure of these compounds is of significant interest due to their high levels of anticancer, anti-inflammatory, antimicrobial, and antibacterial activity .Chemical Reactions Analysis

The most common approach for the assembly of the imidazo[2,1-b][1,3]thiazole system is based on the reaction of 2-aminothiazoles with α-halocarbonyl compounds . Vinylogs of γ-halo-α,β-unsaturated carbonyl compounds can be potentially used to expand the range of available derivatives of the given system .科学研究应用

合成和结构表征

对与 2-(6-(4-乙氧苯基)咪唑并[2,1-b]噻唑-3-基)-N,N-二丙基乙酰胺 在结构上相关的化合物的研究涉及各种衍生物的合成和表征。例如,Dangi、Hussain 和 Talesara (2011) 从硫代尿素出发,设计并合成了烷氧基邻苯二甲酰亚胺衍生物。这些化合物使用红外、1H NMR、13C NMR 和质谱研究进行了表征,目的是评估它们作为化学治疗剂的潜力,因为它们具有抗菌活性 (Dangi, Hussain, & Talesara, 2011).

对癌细胞系的细胞毒活性

丁等人 (2012) 专注于带有咪唑并[2,1-b]噻唑骨架的新型化合物对人癌细胞系(包括 HepG2 和 MDA-MB-231)的细胞毒性。他们的研究表明,某些衍生物显示出作为抑制剂的潜力,突出了该骨架在开发抗癌剂中的相关性 (Ding 等人, 2012).

抗惊厥活性

Aktürk, Kılıç, Erol 和 Pabuccuoglu (2002) 合成了 omega-(1H-咪唑-1-基)-N-苯基烷基酸酰胺衍生物并评估了它们的抗惊厥活性。该研究确定了对最大电休克诱发的癫痫发作具有显着活性的化合物,有助于理解咪唑并[2,1-b]噻唑部分在抗惊厥药物开发中的潜力 (Aktürk 等人, 2002).

抗溃疡和胃抗分泌活性

研究还探讨了咪唑并[2,1-b]噻唑衍生物的抗溃疡和胃抗分泌特性。Katsura 等人 (1992) 和 Kaminski 等人 (1985) 分别合成了咪唑并[1,2-a]吡啶基烷基苯并噁唑衍生物和咪唑并[1,2-a]吡啶,评估了它们的组胺 H2 受体拮抗剂和胃抗分泌活性。这些化合物显示出有希望的药理活性,可能成为开发新型抗溃疡药的基础 (Katsura 等人, 1992); (Kaminski 等人, 1985).

免疫调节作用

Harraga 等人 (1994) 对取代的咪唑并[2,1-b]噻唑的研究调查了它们通过 CD2 受体对人 T 胰蛋白酶淋巴细胞的体外免疫学效应。这项研究有助于理解咪唑并[2,1-b]噻唑衍生物的潜在免疫调节作用,为其在免疫相关疾病中的应用提供了见解 (Harraga 等人, 1994).

作用机制

Target of Action

For instance, some derivatives have been identified as inhibitors of Trypanosoma brucei and factor IXa , while others have shown antagonistic effects on orphan receptors GPR18 and GPR55 .

Mode of Action

It is known that the imidazo[2,1-b]thiazole scaffold is an important class of nitrogen- and sulfur-containing heterocyclic compounds, which represent a significant number of bioactive substances . The interaction of these compounds with their targets can lead to various biochemical changes, depending on the specific target and the structure of the compound.

Biochemical Pathways

For instance, some imidazo[2,1-b]thiazines have been found to inhibit the activity of Trypanosoma brucei , which could potentially affect the biochemical pathways involved in the life cycle of this parasite.

Pharmacokinetics

It is known that the solubility of a compound in water, alcohol, and ether can impact its bioavailability . Thiazole, a component of the compound’s structure, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents , which could potentially impact the compound’s bioavailability.

Result of Action

Compounds with similar structures have been found to have a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

属性

IUPAC Name |

2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N,N-dipropylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3O2S/c1-4-11-23(12-5-2)20(25)13-17-15-27-21-22-19(14-24(17)21)16-7-9-18(10-8-16)26-6-3/h7-10,14-15H,4-6,11-13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWWTXGAGKWVCAL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)C(=O)CC1=CSC2=NC(=CN12)C3=CC=C(C=C3)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-chloro-N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide](/img/structure/B2917479.png)

![1-[8-(benzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]piperidine-4-carboxamide](/img/structure/B2917486.png)

![N-(2-(4-fluorophenoxy)ethyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2917487.png)

![(2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-8-methoxy-2-[(2-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2917495.png)

![2-chloro-N-[4-(2-methylbutan-2-yl)cyclohexyl]pyridine-3-carboxamide](/img/structure/B2917498.png)